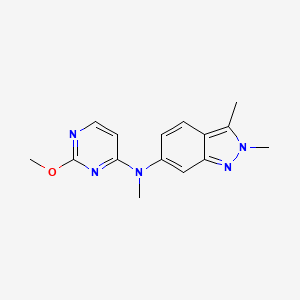

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and an indazole ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine and indazole precursors, followed by a series of substitution and coupling reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar amide linkage and are known for their biological activity.

Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.

Pyrimidine Derivatives: These compounds are known for their role in medicinal chemistry and as kinase inhibitors.

Uniqueness

N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern and the combination of pyrimidine and indazole rings.

Biological Activity

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrimidine ring

- An indazole moiety

- Methyl and methoxy substituents

This structural diversity is believed to contribute to its varied biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related compounds has demonstrated promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxic effects of similar indazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were reported:

| Compound | A549 (μM) | HCC827 (μM) | NCI-H358 (μM) |

|---|---|---|---|

| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |

| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

These results indicate that derivatives with similar structures can exhibit significant cytotoxicity against lung cancer cells, suggesting a potential pathway for the development of new antitumor agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown activity against various bacteria and fungi.

Antimicrobial Testing Results

A comparative analysis was conducted on several derivatives against Gram-positive and Gram-negative bacteria:

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

The introduction of specific substituents significantly influences the antimicrobial efficacy, with compounds exhibiting higher hydrophobic character showing increased potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The following trends were observed:

- Hydrophobic Substituents : Increasing hydrophobic groups on the pyrimidine ring enhances activity against both bacterial strains and cancer cells.

- Functional Groups : The presence of methoxy and methyl groups appears to modulate both cytotoxicity and antimicrobial effectiveness.

Q & A

Q. What are the key challenges in synthesizing N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2H-indazol-6-amine, and how can reaction conditions be optimized?

Basic Research Focus

Synthesis of this compound often involves multi-step reactions, including nucleophilic substitution and coupling steps. A critical challenge is regioselectivity during pyrimidine ring functionalization. For example, highlights the use of N-(2-chloropyrimidin-4-yl) intermediates, where the chlorine atom acts as a leaving group for subsequent amine coupling. Optimization requires precise control of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or toluene) to minimize side reactions like over-alkylation. Catalysts such as Pd or Cu can enhance coupling efficiency .

Methodological Recommendation :

- Use high-purity reagents and inert atmospheres to prevent oxidation.

- Monitor reaction progress via HPLC or LC-MS to identify intermediates and by-products.

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. and demonstrate that methanol monosolvate formation can influence bond angles and torsion angles in related indazole-pyrimidine derivatives. For instance, the title compound’s methyl groups may exhibit rotational disorder, leading to discrepancies in reported bond lengths. Refinement using SHELXL ( ) with high-resolution data (e.g., <1.0 Å) and twinning correction algorithms can resolve these issues .

Methodological Recommendation :

- Perform competitive binding assays with ATP analogs.

- Use CRISPR-edited cell lines to isolate kinase-specific effects.

Q. What are the common synthetic by-products, and how can they be mitigated during scale-up?

Advanced Research Focus

Major by-products include:

- Di-alkylated indazole derivatives : Formed due to excess methylating agents (e.g., CH₃I).

- Chloropyrimidine intermediates : Residual from incomplete substitution ( ).

Mitigation strategies:

- Use stoichiometric control and phase-transfer catalysts for alkylation steps.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) .

Methodological Recommendation :

Properties

CAS No. |

1296888-47-5 |

|---|---|

Molecular Formula |

C15H17N5O |

Molecular Weight |

283.33 g/mol |

IUPAC Name |

N-(2-methoxypyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine |

InChI |

InChI=1S/C15H17N5O/c1-10-12-6-5-11(9-13(12)18-20(10)3)19(2)14-7-8-16-15(17-14)21-4/h5-9H,1-4H3 |

InChI Key |

MBKQAHJNIIJORY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.